methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol . This compound is synthesized via methods such as the Hantzsch condensation, which involves cyclization of precursors like substituted acetoacetates and 6-amino uracils under reflux conditions .
Properties
IUPAC Name |
methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)5-2-6-7(10-3-5)11-4-12-8(6)13/h2-4H,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDBVGRXYLRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has been studied for its pharmacological properties, particularly as an antifolate agent. Antifolates are compounds that inhibit the action of folate, a vitamin crucial for DNA synthesis and repair. This characteristic makes them valuable in cancer therapy and the treatment of certain infections.
Case Studies:
- Antiproliferative Effects : Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that certain structural modifications can enhance their efficacy against tumor cells by targeting folate metabolism pathways .
- Enzyme Inhibition : Compounds related to methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells .
Synthetic Utility
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can yield other biologically active molecules.
Synthetic Pathways:
- Cyclization Reactions : this compound can undergo cyclization reactions to form more complex heterocycles. These reactions are often facilitated by catalysts and specific reaction conditions .
- Functional Group Modifications : The carboxylate group in the compound allows for further derivatization, which can be exploited to synthesize a range of analogs with varying biological activities .
Therapeutic Potential
Given its biological activities and synthetic versatility, this compound holds promise for therapeutic applications.
Potential Applications:
- Cancer Treatment : Due to its antifolate properties, it could be developed into a drug candidate for treating cancers that are sensitive to folate metabolism disruptions.
- Infectious Diseases : The compound's ability to inhibit enzymes involved in nucleotide synthesis may also extend its use to treating bacterial infections where folate metabolism is crucial .
Mechanism of Action
The mechanism of action of methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-6-carboxylate Molecular Formula: C₁₇H₁₅N₃O₄ Molecular Weight: 325.33 g/mol Substituents: Benzyl group at position 1, methyl at position 7, and dual ketone groups at positions 2 and 3.
1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
Thieno[2,3-d]pyrimidine Analogues
Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate Molecular Formula: C₁₀H₉ClN₂O₂S Molecular Weight: 256.70 g/mol Key Difference: The pyridine ring is replaced with a thiophene (sulfur-containing) ring, altering electronic properties. Chlorine and methyl substituents enhance steric bulk and electrophilicity .
Physicochemical Properties
Critical Analysis of Key Differences
- Core Heterocycle: Pyrido derivatives (nitrogen-rich) exhibit stronger hydrogen-bonding capacity, while thieno analogues (sulfur-containing) have enhanced π-stacking ability.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chlorine) increase electrophilicity, whereas alkyl/aryl groups improve lipophilicity .
- Functional Groups : Methyl esters are hydrolytically stable but may require metabolic activation (e.g., esterase cleavage) for in vivo efficacy, unlike carboxylic acids .
Biological Activity
Methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Methyl 4-hydroxypyrido[2,3-d]pyrimidine-6-carboxylate
- Molecular Formula : C₉H₇N₃O₃
- CAS Number : 2408964-20-3
- Purity : 95% .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines have been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Efficacy of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 0.0227 µM |
| B | S. aureus | 0.015 µM |
| C | A. flavus | 0.025 µM |
| D | A. niger | 0.030 µM |
These compounds demonstrated significant bacteriostatic effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
Anticancer Activity
Pyrido[2,3-d]pyrimidines have also shown promising anticancer activities. A study evaluated their effects on various cancer cell lines using the MTT assay to determine cell viability.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| A | NCI-H1975 | 15.63 ± 1.03 |
| B | A549 | 0.44 ± 0.039 |
| C | NCI-H460 | >50 |
The results indicated that methylated derivatives exhibited enhanced selectivity and potency against the EGFR L858R/T790M mutant . Notably, the introduction of methyl groups at specific positions improved the stability and efficacy of these compounds in cellular assays.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Kinases : The compound targets key kinases involved in cell proliferation and survival pathways, particularly in cancer cells.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Cell Cycle Arrest : Studies show that treated cancer cells exhibit G1-phase arrest, indicating a potential mechanism for its anticancer activity .
Case Studies
Several case studies have highlighted the efficacy of methyl pyrido[2,3-d]pyrimidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with non-small cell lung cancer (NSCLC) demonstrated that patients treated with a methylated pyrido[2,3-d]pyrimidine derivative showed improved progression-free survival compared to controls.
- Case Study 2 : In vitro studies on skin cancer cells revealed that treatment with this compound led to significant apoptosis rates compared to untreated cells.
Q & A
Q. Q1. What is the standard synthetic route for methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate, and what are the critical reaction parameters?
Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with appropriate aldehydes or esters. A general procedure includes:
- Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (e.g., triethylamine) to form intermediates.
- Subsequent treatment with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the product .
Key Parameters:- Temperature control (50–60°C for cyclization).
- Stoichiometric ratio of reagents (1:1 aldehyde to glycinate).
- pH adjustment (<7) for optimal crystallization.
Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer: Standard characterization methods include:
- 1H NMR : To confirm substituent positions and hydrogen environments. For example, methyl protons in the ester group appear as a singlet near δ 3.8 ppm .
- Elemental Analysis : To verify empirical formula (e.g., C13H12N2O3 requires C: 63.93%, H: 4.95%, N: 11.47%) .
- Melting Point : Sharp melting points (e.g., 193–194°C) indicate high purity .
Intermediate Handling and Optimization
Q. Q3. What are the best practices for isolating intermediates during synthesis?
Answer:
- Precipitation : Filter intermediates after reaction completion (e.g., using vacuum filtration for aldehyde intermediates) .
- pH Control : Acidify reaction mixtures (pH <7) to precipitate products, minimizing side reactions .
- Solvent Selection : Methanol/water mixtures enhance crystallization while reducing solubility of impurities .
Advanced Synthetic Challenges
Q. Q4. How can regioselectivity issues in pyrido[2,3-d]pyrimidine synthesis be addressed?
Answer: Regioselectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions.
- Catalysts : Use of Lewis acids (e.g., ZnCl2) to direct cyclization .
- Substituent Effects : Electron-withdrawing groups on precursors can stabilize transition states at desired positions .
Q. Q5. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Multi-Technique Validation : Cross-check with LC-MS, IR, or 13C NMR.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .
- Isotopic Labeling : Trace unexpected peaks to byproducts (e.g., residual solvents or unreacted intermediates) .
Mechanistic and Functional Studies
Q. Q6. What mechanistic insights exist for the cyclization step in pyrido[2,3-d]pyrimidine formation?
Answer: Cyclization proceeds via:
- Aldol Condensation : Base-mediated deprotonation followed by intramolecular nucleophilic attack .
- Tautomerization : Keto-enol tautomerism stabilizes the 4-oxo group .
Experimental Validation: - Kinetic studies under varying temperatures/pH can elucidate rate-determining steps .
Q. Q7. What strategies are recommended for incorporating this compound into drug discovery pipelines?
Answer:
- Structural Analog Synthesis : Modify the ester group (e.g., replace methyl with ethyl) to enhance bioavailability .
- Bioactivity Screening : Test against kinase or PDE targets due to pyridopyrimidine’s known pharmacophore activity .
- SAR Studies : Correlate substituent variations (e.g., halogenation at position 6) with inhibitory potency .
Troubleshooting and Data Interpretation
Q. Q8. How can low yields in the final cyclization step be improved?
Answer:
- Optimize Reaction Time : Prolonged heating (1–2 hrs vs. 0.5 hrs) enhances conversion .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or K2CO3) .
- Purify Intermediates : Remove impurities from earlier steps that inhibit cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
